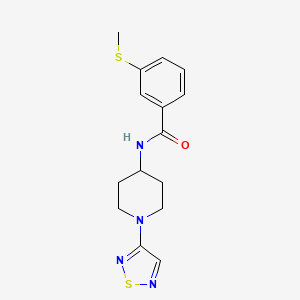
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Anti-arrhythmic Activity : Compounds with structural features similar to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide have been synthesized and evaluated for their anti-arrhythmic activity. These studies highlight the potential therapeutic applications of such compounds in the treatment of arrhythmias. The synthesis processes often involve the reaction of thiosemicarbazide with hydrazonoyl chlorides to yield 1,3-thiazole derivatives, which exhibit significant anti-arrhythmic properties (Abdel‐Aziz, et al., 2009).
Anticancer Evaluation : Another area of interest is the synthesis of thiadiazole benzamide derivatives for anticancer evaluation. These compounds, including N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, have been synthesized using microwave-assisted methods and evaluated for their in vitro anticancer activity against various human cancer cell lines. Some synthesized compounds demonstrated promising anticancer activity, indicating their potential as therapeutic agents (Tiwari, et al., 2017).
Antimicrobial Activity : The synthesis of novel heterocyclic compounds incorporating thiadiazole moieties has also been explored for their potential antimicrobial activity. These studies aim to develop new antimicrobial agents capable of addressing the growing issue of antimicrobial resistance. Some compounds have shown efficacy against a range of microbial strains, suggesting their utility in combating infectious diseases (Anuse, et al., 2019).
Propiedades
IUPAC Name |
3-methylsulfanyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS2/c1-21-13-4-2-3-11(9-13)15(20)17-12-5-7-19(8-6-12)14-10-16-22-18-14/h2-4,9-10,12H,5-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPXYRMAKPSCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(4-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2851570.png)
![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N'-methylbenzenecarbohydrazide](/img/structure/B2851572.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2851574.png)
![4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2851575.png)
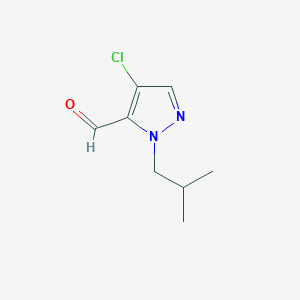
![5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2851580.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2851581.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2851586.png)
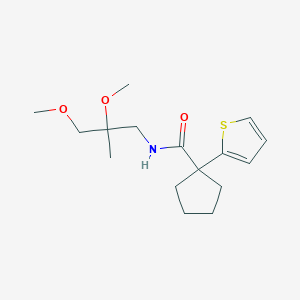
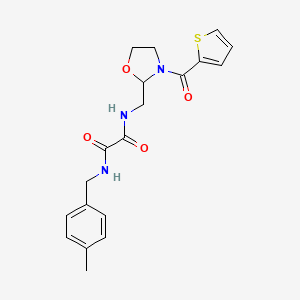
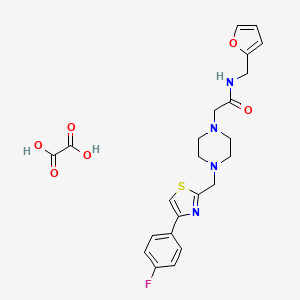
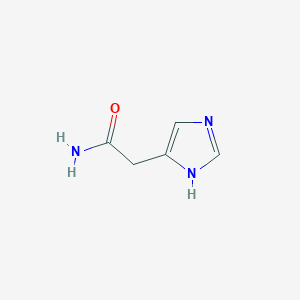
![{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine](/img/structure/B2851592.png)
![N-(3,4-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2851593.png)